1'-(chloromethyl)-4'H-spiro[cyclopentane-1,3'-isoquinoline]
Description
1’-(Chloromethyl)-4’H-spiro[cyclopentane-1,3’-isoquinoline] is a spirocyclic compound characterized by a unique structure where a cyclopentane ring is fused to an isoquinoline moiety.
Properties
IUPAC Name |
1-(chloromethyl)spiro[4H-isoquinoline-3,1'-cyclopentane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN/c15-10-13-12-6-2-1-5-11(12)9-14(16-13)7-3-4-8-14/h1-2,5-6H,3-4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHUHOBELGVALR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC3=CC=CC=C3C(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1’-(chloromethyl)-4’H-spiro[cyclopentane-1,3’-isoquinoline] typically involves the cyclo-condensation of dialkylbenzylcarbinols with chloroacetonitrile or dichloroacetonitrile . The reaction conditions often require the presence of a catalyst and specific temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and consistency.
Chemical Reactions Analysis
1’-(Chloromethyl)-4’H-spiro[cyclopentane-1,3’-isoquinoline] undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions to form more complex ring systems
Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1’-(Chloromethyl)-4’H-spiro[cyclopentane-1,3’-isoquinoline] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug discovery and development due to its unique structural features.
Mechanism of Action
The mechanism of action of 1’-(chloromethyl)-4’H-spiro[cyclopentane-1,3’-isoquinoline] involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on target proteins, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1’-(Chloromethyl)-4’H-spiro[cyclopentane-1,3’-isoquinoline] can be compared with other spirocyclic compounds, such as spirocyclic oxindoles and spirocyclic isoquinolines . These compounds share similar structural features but differ in their specific substituents and ring systems. The uniqueness of 1’-(chloromethyl)-4’H-spiro[cyclopentane-1,3’-isoquinoline] lies in its chloromethyl group and the specific fusion of the cyclopentane and isoquinoline rings, which confer distinct chemical and biological properties.
Similar compounds include:
Spirocyclic oxindoles: Known for their applications in medicinal chemistry and drug discovery.
Spirocyclic isoquinolines: Studied for their potential therapeutic effects and unique structural characteristics.
Biological Activity
The compound 1'-(chloromethyl)-4'H-spiro[cyclopentane-1,3'-isoquinoline] is a member of the spirocyclic compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antibacterial, antifungal, and cytotoxic properties, supported by data tables and case studies.
Chemical Structure and Synthesis
1'-(Chloromethyl)-4'H-spiro[cyclopentane-1,3'-isoquinoline] features a unique spirocyclic structure that contributes to its biological properties. The synthesis typically involves a multi-step process that may include cyclization reactions and functional group modifications. For instance, derivatives of spirocyclic compounds have been synthesized using chloromethylation reactions and subsequent cyclization steps to enhance their biological activity .
Antibacterial Activity
Recent studies have demonstrated that derivatives of spirocyclic compounds exhibit significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values for various derivatives were evaluated against common bacterial strains. The results indicated that certain derivatives showed potent antibacterial effects comparable to standard antibiotics such as amoxicillin.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Spirocyclopentane Derivative | E. coli | 8-32 |
| Spirocyclohexane Derivative | E. coli | 16-32 |
| Reference (Amoxicillin) | E. coli | 4 |
These findings suggest that the incorporation of chloromethyl groups into the spirocyclic framework enhances antibacterial efficacy .
Antifungal Activity
In addition to antibacterial properties, spirocyclic compounds have shown promising antifungal activity. The antifungal efficacy was assessed against various yeast and fungal strains, with MIC values indicating potent activity.
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| Spirocyclopentane Derivative | C. albicans | 4 |
| Spirocyclohexane Derivative | C. tropicalis | 8 |
| Reference (Clotrimazole) | C. albicans | 4 |
The results demonstrated that some derivatives exhibited antifungal activity superior to that of the reference drug clotrimazole .
Cytotoxic Activity
The cytotoxicity of 1'-(chloromethyl)-4'H-spiro[cyclopentane-1,3'-isoquinoline] and its derivatives was evaluated using the MTT assay against normal human cell lines. The IC50 values were found to be in the range of 394.98–460.23 µM, indicating a relatively high safety profile compared to doxorubicin, which had an IC50 of 432.10 µM.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Spirocyclic Derivative | WISH (Normal Liver Cells) | 394.98 - 460.23 |
| Reference (Doxorubicin) | WISH (Normal Liver Cells) | 432.10 |
This suggests that while these compounds possess biological activity, they also maintain a level of safety towards normal cells .
Case Studies
Several case studies have highlighted the potential applications of spirocyclic compounds in therapeutic settings:
- Case Study 1 : A study on a series of spiro[cyclopentane-1,3'-isoquinoline] derivatives revealed significant improvement in antibacterial activity when chloromethyl groups were introduced at specific positions on the isoquinoline ring.
- Case Study 2 : Another investigation focused on the antifungal properties of these compounds against drug-resistant strains of Candida species, showing promising results that warrant further exploration for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
